molecular formula C9H11BrN2O3S B8126274 4-Bromo-N-(N,N-dimethylsulfamoyl)benzamide

4-Bromo-N-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B8126274
M. Wt: 307.17 g/mol
InChI Key: GILGBCCJWNVDAW-UHFFFAOYSA-N
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Description

4-Bromo-N-(N,N-dimethylsulfamoyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 4-position of the benzene ring and a dimethylsulfamoyl group attached to the nitrogen atom of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(N,N-dimethylsulfamoyl)benzamide typically involves the following steps:

    Sulfamoylation: The dimethylsulfamoyl group can be introduced by reacting the brominated benzene derivative with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and yields the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(N,N-dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, such as palladium(II) acetate, in the presence of a base like potassium carbonate and a ligand like triphenylphosphine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-N-(N,N-dimethylsulfamoyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various organic synthesis reactions.

    Biology: The compound can be used in the study of biological processes and pathways. It may serve as a probe or inhibitor in biochemical assays.

    Medicine: Potential applications in drug discovery and development. It may be investigated for its pharmacological properties and therapeutic potential.

    Industry: Used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(N,N-dimethylsulfamoyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s structure allows it to engage in specific interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N,N-dimethylaniline: Similar in structure but lacks the sulfamoyl group.

    4-Bromo-N-(N,N-dimethylcarbamoyl)benzamide: Similar but with a carbamoyl group instead of a sulfamoyl group.

    4-Bromo-N-(N,N-dimethylsulfamoyl)aniline: Similar but with an aniline moiety instead of a benzamide moiety.

Uniqueness

4-Bromo-N-(N,N-dimethylsulfamoyl)benzamide is unique due to the presence of both the bromine atom and the dimethylsulfamoyl group. This combination imparts distinct chemical properties, such as reactivity and solubility, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-bromo-N-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O3S/c1-12(2)16(14,15)11-9(13)7-3-5-8(10)6-4-7/h3-6H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILGBCCJWNVDAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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